molecular formula C13H14N4 B14205541 6-(Cyclohexylethynyl)-7H-purine CAS No. 830330-47-7

6-(Cyclohexylethynyl)-7H-purine

Cat. No.: B14205541
CAS No.: 830330-47-7
M. Wt: 226.28 g/mol
InChI Key: RHGWYHMEIGLMAR-UHFFFAOYSA-N
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Description

6-(Cyclohexylethynyl)-7H-purine is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a cyclohexylethynyl group attached to the purine structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylethynyl)-7H-purine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative.

    Cyclohexylethynylation: . This reaction involves the use of a boron reagent and a halogenated purine derivative under mild conditions.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylethynyl)-7H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

6-(Cyclohexylethynyl)-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclohexylethynyl)-7H-purine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclohexylethynyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

830330-47-7

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

6-(2-cyclohexylethynyl)-7H-purine

InChI

InChI=1S/C13H14N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h8-10H,1-5H2,(H,14,15,16,17)

InChI Key

RHGWYHMEIGLMAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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